N-(3-acetylphenyl)-3-amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline carboxamide family, characterized by a bicyclic core structure with a fused thiophene ring. Key structural features include:
- N-(3-Acetylphenyl) carboxamide: Provides a hydrophobic aryl group with an acetyl moiety that may influence solubility and metabolic stability.
- 5,6,7,8-Tetrahydroquinoline: A partially saturated ring system that affects conformational flexibility compared to fully aromatic analogs.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-amino-4-pyridin-3-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-14(30)15-6-4-8-17(12-15)28-24(31)23-22(26)21-20(16-7-5-11-27-13-16)18-9-2-3-10-19(18)29-25(21)32-23/h4-8,11-13H,2-3,9-10,26H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWIBGJADLYKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CN=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-acetylphenylamine with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It is known to inhibit certain protein kinases, which are key regulators of cell survival and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it may interact with other cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structural differences and their implications:
Physicochemical Properties
- Solubility : The acetyl group in the target compound may reduce aqueous solubility compared to trifluoromethyl () or methoxy () substituents.
- Metabolic Stability : The pyridinyl group could undergo CYP-mediated oxidation, whereas trifluoromethyl () or chlorophenyl () groups are more metabolically inert.
Biological Activity
N-(3-acetylphenyl)-3-amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a thienoquinoline backbone, which is known for its diverse biological activities. The presence of functional groups such as the acetyl and amino groups enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 387.45 g/mol |
| LogP (Octanol/Water Partition Coefficient) | 3.4 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
Neuroactive Properties
Recent research indicates that derivatives of thieno[2,3-b]quinoline compounds can induce neural differentiation. A study highlighted that similar compounds exhibited significant neuritogenic activity in PC12 cells, suggesting potential applications in neurodegenerative disease therapies . The ability of these compounds to activate neural differentiation pathways independently of traditional neurotrophic factors positions them as promising candidates for further development in neuroscience.
Anticancer Activity
The thienoquinoline derivatives have also been investigated for their anticancer properties. A study demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways critical for cell survival and proliferation.
Case Studies
-
Neural Differentiation in PC12 Cells :
- Objective : To evaluate the differentiation-inducing capabilities of thienoquinoline derivatives.
- Findings : Compounds showed significant neurite outgrowth in PC12 cells, indicating their potential as neurogenic agents.
- Mechanism : Activation of signaling pathways independent of TrkA receptor involvement was noted, suggesting alternative pathways for neural differentiation .
-
Anticancer Efficacy :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Findings : The compound demonstrated dose-dependent inhibition of cancer cell growth with notable effects on apoptosis markers.
- Mechanism : The compound was found to modulate key oncogenic signaling pathways, leading to increased apoptosis rates in treated cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
